2-Chloro-1-(chloromethyl)-4-methylbenzene
Overview
Description
2-Chloro-1-(chloromethyl)-4-methylbenzene, also known as 4-Chloro-α,α-dichlorotoluene, is an organic compound with the molecular formula C8H8Cl2. This compound is a derivative of toluene, where the methyl group is substituted with two chlorine atoms. It is a colorless liquid that is used as an intermediate in the synthesis of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-4-methylbenzene typically involves the chlorination of 4-methyltoluene (p-xylene). The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2). The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C.
Catalyst: A catalyst such as ferric chloride (FeCl3) may be used to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous chlorination processes. The chlorination is performed in large reactors where p-xylene is exposed to chlorine gas under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(chloromethyl)-4-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of compounds like 2-hydroxy-1-(chloromethyl)-4-methylbenzene.
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 4-methylbenzyl chloride.
Scientific Research Applications
2-Chloro-1-(chloromethyl)-4-methylbenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(chloromethyl)-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atoms.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(chloromethyl)-benzene: Lacks the methyl group at the para position.
4-Chloro-1-(chloromethyl)-benzene: Similar structure but without the additional chlorine atom on the methyl group.
2,4-Dichlorotoluene: Contains two chlorine atoms on the benzene ring but not on the methyl group.
Uniqueness
2-Chloro-1-(chloromethyl)-4-methylbenzene is unique due to the presence of both chlorine atoms on the methyl group and the benzene ring, which imparts distinct reactivity and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(chloromethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYVMDCDEGTWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335853 | |
Record name | 2-chloro-1-(chloromethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-39-3 | |
Record name | 2-Chloro-1-(chloromethyl)-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2719-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1-(chloromethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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